

Application Notes and Protocols: Heck Reaction of 3-iodo-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-iodo-1-phenyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.^{[1][2]} Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an invaluable tool in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Pyrazole-containing compounds are a prominent class of heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The functionalization of the pyrazole core is, therefore, of significant interest in the discovery and development of novel therapeutic agents.

These application notes provide a detailed overview and experimental protocols for the Heck reaction of **3-iodo-1-phenyl-1H-pyrazole**. The presence of an iodine atom at the C-3 position of the pyrazole ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 3-alkenyl-1-phenyl-1H-pyrazoles. These products serve as versatile intermediates for the development of new drug candidates.

Applications in Drug Development

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry. The introduction of various substituents at the 3-position via the Heck reaction can lead to compounds with a range of biological activities:

- **Anti-inflammatory and Analgesic Agents:** Many pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic properties. The synthesis of novel 3-alkenyl-1-phenyl-1H-pyrazoles can lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
- **Anticancer Agents:** The pyrazole nucleus is a key component in several anticancer drugs. Functionalization through the Heck reaction allows for the synthesis of novel derivatives that can be screened for their cytotoxic activity against various cancer cell lines. For instance, some 3,5-diaryl pyrazole derivatives have shown inhibitory activity against key cancer-related kinases.
- **Neuroprotective Agents:** Certain pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The ability to introduce diverse chemical moieties at the 3-position opens up avenues for synthesizing compounds that can modulate targets within the central nervous system.

Data Presentation: Representative Heck Reaction of 3-iodo-1-phenyl-1H-pyrazole

The following table summarizes representative reaction conditions and yields for the Heck reaction of **3-iodo-1-phenyl-1H-pyrazole** with various alkenes. The data is compiled based on typical outcomes for similar iodo-pyrazole substrates.

Entry	Alkene	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Methyl Acrylate	Pd(OAc) ₂ (2)	P(OEt) ₃ (8)	Et ₃ N	DMF	80	24	~90
2	Ethyl Acrylate	Pd(OAc) ₂ (2)	P(OEt) ₃ (8)	Et ₃ N	DMF	80	24	~85-95
3	tert-Butyl Acrylate	Pd(OAc) ₂ (2)	P(OEt) ₃ (8)	Et ₃ N	DMF	80	24	~80-90
4	Styrene	Pd(OAc) ₂ (5)	P(OEt) ₃ (10)	Et ₃ N	DMF	100	24	~40-50
5	4-Fluorostyrene	Pd(OAc) ₂ (5)	P(OEt) ₃ (10)	Et ₃ N	DMF	100	24	~45-55
6	Methyl Vinyl Ketone	Pd(OAc) ₂ (2)	P(OEt) ₃ (8)	Et ₃ N	DMF	80	24	~80-85

Experimental Protocols

This section provides a detailed methodology for a typical Heck reaction of **3-iodo-1-phenyl-1H-pyrazole** with an activated alkene, such as methyl acrylate.

Materials and Equipment

- Substrate: **3-iodo-1-phenyl-1H-pyrazole**
- Alkene: Methyl acrylate
- Catalyst: Palladium(II) acetate (Pd(OAc)₂)
- Ligand: Triethyl phosphite (P(OEt)₃)

- Base: Triethylamine (Et_3N)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF)
- Equipment:
 - Schlenk flask or sealed reaction vial
 - Magnetic stirrer and hotplate with oil bath
 - Inert gas line (Argon or Nitrogen)
 - Standard laboratory glassware for work-up and purification
 - Rotary evaporator
 - Column chromatography system (Silica gel)

Reagent Preparation and Stoichiometry (0.5 mmol scale)

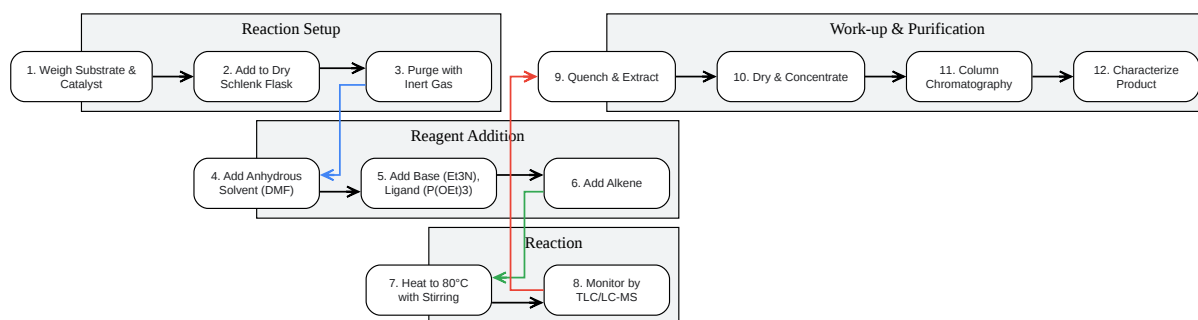
Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Equivalents
3-iodo-1-phenyl-1H-pyrazole	270.08	135 mg	0.5	1.0
Methyl Acrylate	86.09	52 μL (51.6 mg)	0.6	1.2
$\text{Pd}(\text{OAc})_2$	224.5	2.2 mg	0.01	0.02
$\text{P}(\text{OEt})_3$	166.16	6.9 μL	0.04	0.08
Et_3N	101.19	0.6 mL	-	-
DMF	-	3 mL	-	-

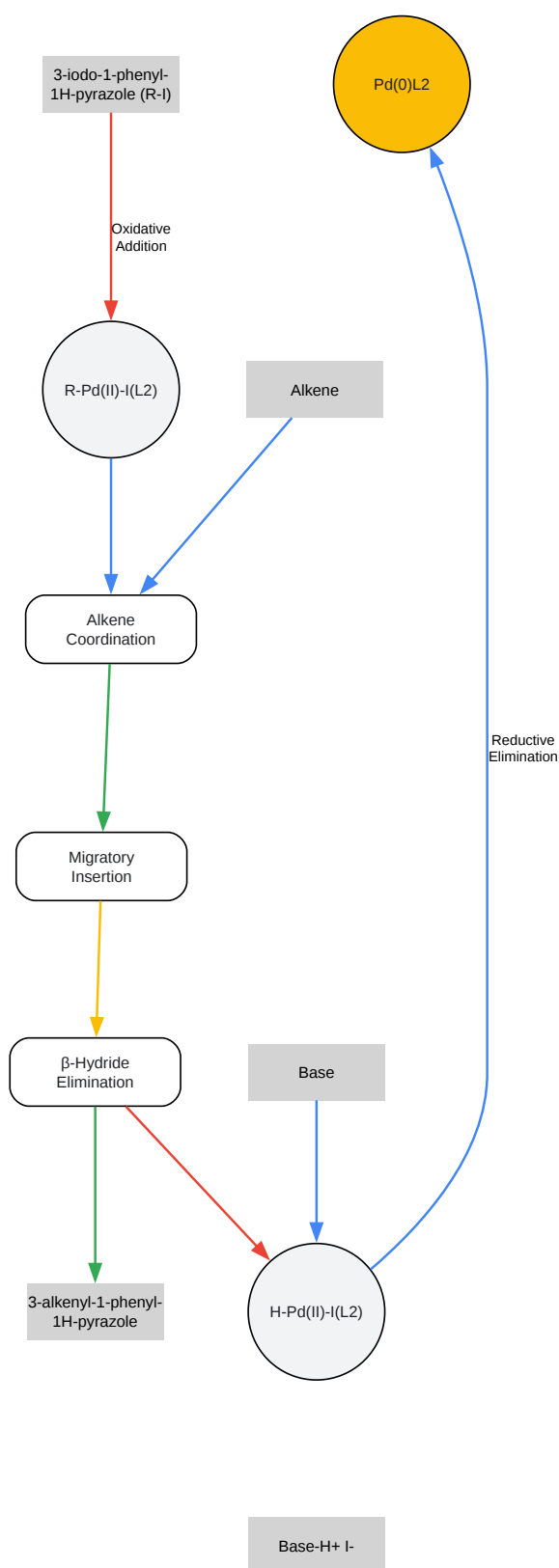
Reaction Procedure

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **3-iodo-1-phenyl-1H-pyrazole** (135 mg, 0.5 mmol) and palladium(II) acetate (2.2 mg, 0.01 mmol).

- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Addition of Reagents: Add anhydrous DMF (3 mL) to dissolve the solids. To this solution, add triethylamine (0.6 mL), triethyl phosphite (6.9 μ L, 0.04 mmol), and methyl acrylate (52 μ L, 0.6 mmol) via syringe.
- Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours under the inert atmosphere.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (**3-iodo-1-phenyl-1H-pyrazole**) is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-(2-methoxycarbonylvinyl)-1-phenyl-1H-pyrazole.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry. The coupling constant of the vinylic protons in the ^1H NMR spectrum can be used to confirm the (E)-configuration of the double bond.

Mandatory Visualizations





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